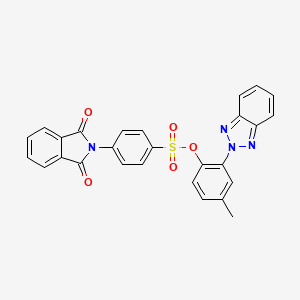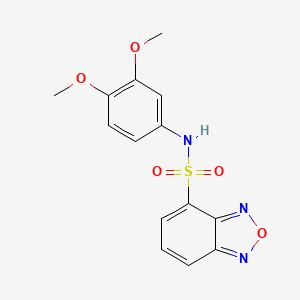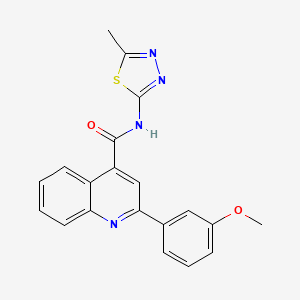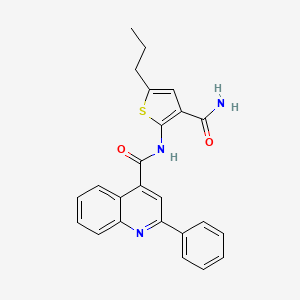
2-(2H-benzotriazol-2-yl)-4-methylphenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-1-BENZENESULFONATE: is a complex organic compound that belongs to the class of benzotriazole derivatives This compound is known for its unique structural features, which include a benzotriazole moiety, a methylphenyl group, and a benzenesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-1-BENZENESULFONATE typically involves multi-step organic reactions. The general synthetic route includes:
Formation of Benzotriazole Moiety: The benzotriazole ring is synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Attachment of Methylphenyl Group: The methylphenyl group is introduced via Friedel-Crafts alkylation using methylbenzene and a suitable catalyst such as aluminum chloride.
Formation of Benzenesulfonate Ester: The benzenesulfonate ester is formed by reacting the intermediate compound with benzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of advanced catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzotriazole ring, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonate ester group, where nucleophiles can replace the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-1-BENZENESULFONATE has several scientific research applications:
Chemistry: Used as a photostabilizer in polymers and coatings to protect against UV degradation.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance plastics and resins.
Mechanism of Action
The mechanism of action of this compound involves its ability to absorb UV light and dissipate the energy as heat, thereby preventing photodegradation. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOL: Similar structure but lacks the benzenesulfonate ester group.
4-METHYLPHENYL 4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-1-BENZENESULFONATE: Similar structure but lacks the benzotriazole moiety.
Uniqueness
The uniqueness of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-1-BENZENESULFONATE lies in its combined structural features, which confer distinct chemical properties and a wide range of applications. The presence of both benzotriazole and benzenesulfonate ester groups allows it to function effectively as a photostabilizer and a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C27H18N4O5S |
|---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
[2-(benzotriazol-2-yl)-4-methylphenyl] 4-(1,3-dioxoisoindol-2-yl)benzenesulfonate |
InChI |
InChI=1S/C27H18N4O5S/c1-17-10-15-25(24(16-17)31-28-22-8-4-5-9-23(22)29-31)36-37(34,35)19-13-11-18(12-14-19)30-26(32)20-6-2-3-7-21(20)27(30)33/h2-16H,1H3 |
InChI Key |
TZNWYISZYYEREC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)N5N=C6C=CC=CC6=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetyl}hydrazinylidene)butanamide](/img/structure/B11116329.png)


![3-{(E)-[(4-chlorophenyl)imino]methyl}phenyl 3,5-dinitrobenzoate](/img/structure/B11116356.png)

![3-nitro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B11116365.png)
![{3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone](/img/structure/B11116370.png)
![Methyl 4-methyl-2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11116377.png)
![(3aS,4R,9bR)-4-(2-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11116381.png)
![4-{[3-(Methoxycarbonyl)-4-(naphthalen-2-yl)thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11116384.png)
![4-(Morpholin-4-yl)-7-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile](/img/structure/B11116387.png)
![5-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11116389.png)
![3-[(Furan-2-ylcarbonyl)amino]phenyl 2,4-dichloro-5-(morpholin-4-ylsulfonyl)benzoate](/img/structure/B11116391.png)
![N'-[(E)-(3-Methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11116404.png)
